Methyl 4-(methylamino)quinazoline-6-carboxylate
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Overview
Description
Methyl 4-(methylamino)quinazoline-6-carboxylate is a quinazoline derivative known for its versatile applications in scientific research. This compound has a molecular weight of 217.22 g/mol and is characterized by its high purity and stability . Quinazoline derivatives, including this compound, have drawn significant attention due to their diverse biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of Methyl 4-(methylamino)quinazoline-6-carboxylate can be achieved through various methods. One common approach involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and specific temperature settings to ensure optimal yield. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 4-(methylamino)quinazoline-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic HCl, which facilitates the formation of various intermediate products . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, heating the intermediate in a solution of ethanolic HCl can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers .
Scientific Research Applications
Methyl 4-(methylamino)quinazoline-6-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, this compound is studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(methylamino)quinazoline-6-carboxylate can be compared with other quinazoline derivatives, such as 2-phenylquinazolin-4-amine and 4-methyl-2-phenylquinazoline . These compounds share a similar quinazoline core but differ in their substituents and biological activities. The unique structure of this compound allows it to exhibit distinct pharmacological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-(methylamino)quinazoline-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a quinazoline derivative characterized by the presence of a methylamino group at the 4-position and a carboxylate group at the 6-position. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Quinazoline derivatives are known to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various conditions, including cancer and inflammation. The compound's mechanism involves:
- Inhibition of Kinases : Quinazoline compounds often act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation .
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models .
Anticancer Activity
This compound has shown promising results in cancer research. A study demonstrated its ability to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation . The following table summarizes the anticancer activities observed in various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 (lung cancer) | 15 | Inhibition of PAK4 signaling | |
MDA-MB-231 (breast) | 20 | Induction of apoptosis | |
HeLa (cervical) | 25 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce NF-κB activation, which is crucial in inflammatory responses. The following data highlights its anti-inflammatory effects:
Study Reference | Model | Effect |
---|---|---|
LPS-induced inflammation | Reduced IL-6 and TNF-α levels | |
Mouse model of arthritis | Decreased joint swelling |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Treatment : In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study noted an IC50 value of approximately 15 µM, indicating potent activity against this cancer type .
- Inflammation Reduction : In a mouse model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Properties
CAS No. |
648449-02-9 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(methylamino)quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-12-10-8-5-7(11(15)16-2)3-4-9(8)13-6-14-10/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
OPOORPXTWPJSHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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